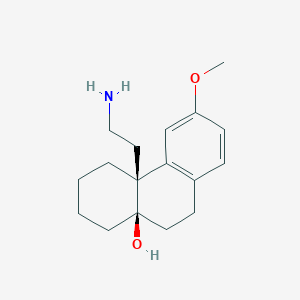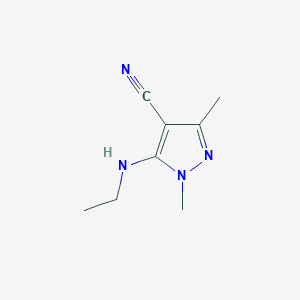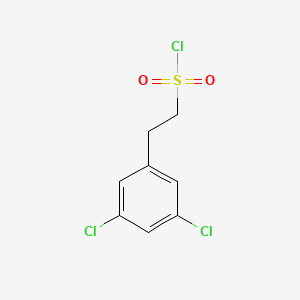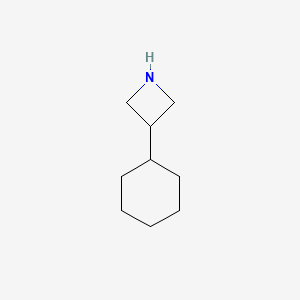amine](/img/structure/B13066871.png)
[(5-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1,3-thiazol-2-yl)methylamine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and a methylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 5-bromo-1,3-thiazole with methylamine under controlled conditions. One common method involves the use of bromoacetyl bromide and 5-methyl-1,3-thiazol-2-amine, which react to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
Industrial production of (5-Bromo-1,3-thiazol-2-yl)methylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high purity and yield of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and biaryl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(5-Bromo-1,3-thiazol-2-yl)methylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1,3-thiazol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, the bromine atom and methylamine group can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-thiazole: Lacks the methylamine group, making it less versatile in certain applications.
2-Methyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and binding properties.
5-Methyl-1,3-thiazol-2-amine: Similar structure but without the bromine substitution, affecting its chemical behavior.
Uniqueness
(5-Bromo-1,3-thiazol-2-yl)methylamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H7BrN2S |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
1-(5-bromo-1,3-thiazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-7-3-5-8-2-4(6)9-5/h2,7H,3H2,1H3 |
Clave InChI |
BOIDPIKRQONHLW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


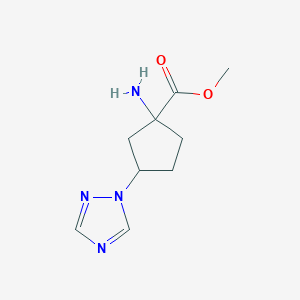
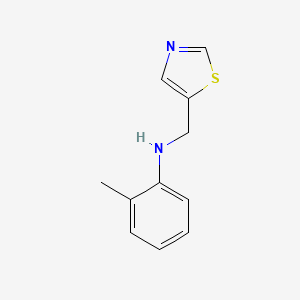
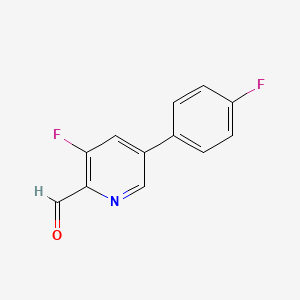
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
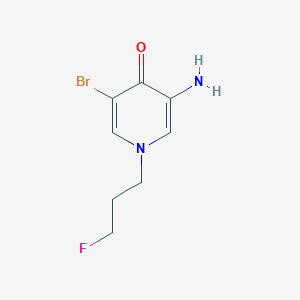
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
